Mono(2-ethylhexyl) terephthalate

Vue d'ensemble

Description

Mono(2-ethylhexyl) terephthalate is a derivative of terephthalic acid, which is widely used in the synthesis of polyesters, especially polyethylene terephthalate (PET). PET is a common polymer used in various applications, including fibers for clothing, containers for liquids and foods, and in combination with glass fiber for engineering resins.

Synthesis Analysis

The synthesis of mono(2-ethylhexyl) terephthalate involves the esterification of terephthalic acid with 2-ethylhexanol. This process can be catalyzed by acids or bases, with variations including direct esterification and transesterification methods. The chemical recycling of PET, including hydrolysis and glycolysis, provides a pathway to recover pure terephthalic acid, which can then be esterified to produce mono(2-ethylhexyl) terephthalate among other products (Karayannidis & Achilias, 2007).

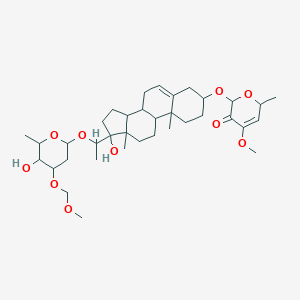

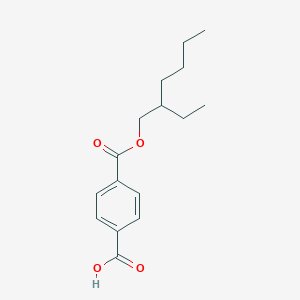

Molecular Structure Analysis

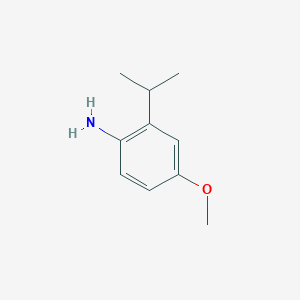

The molecular structure of mono(2-ethylhexyl) terephthalate features an aromatic ring (terephthalate) connected to an alkyl chain (2-ethylhexyl) through an ester linkage. This structure imparts specific physical and chemical properties, such as flexibility, hydrophobicity, and resistance to various chemicals.

Chemical Reactions and Properties

Mono(2-ethylhexyl) terephthalate undergoes typical ester reactions, including hydrolysis back to terephthalic acid and 2-ethylhexanol, and transesterification reactions with other alcohols. It exhibits stability under normal conditions but can be decomposed by strong acids, bases, and certain reagents, leading to the formation of terephthalic acid and derivatives (Fahim et al., 2019).

Applications De Recherche Scientifique

1. Exposure Study in Pregnant Women

- Application Summary: This study aimed to understand the exposure of pregnant women to phthalates, including MEHP, and its potential impacts on health .

- Methods: The researchers measured 15 phthalate, two di(2-ethylhexyl)terephthalate (DEHTP), and two di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH) urinary metabolites, collected up to three times during pregnancy from 994 women in Northern Puerto Rico (2011–2017) .

- Results: The study found that exposure to some phthalates may be decreasing, but exposure to replacements, such as DEHTP, is increasing .

2. Lipid Accumulation and Reproductive Signaling in Daphnia Magna

- Application Summary: This research investigated the effects of MEHP exposure on aquatic invertebrates such as Daphnia magna .

- Methods: The researchers identified lipid alterations caused by MEHP in D. magna by analyzing lipid accumulation and nontarget metabolomics .

- Results: The study found that MEHP exposure under any conditions up to 2 mg/L was not associated with mortality of D. magna; yet, the number of lipid droplets and the adult female daphnids reproduction rates increased after 96 h of exposure and 21 days of exposure, respectively .

3. Plasticizer for Polyvinyl Chlorides

- Application Summary: MEHP is used as a plasticizer for polyvinyl chlorides .

- Results: MEHP has been found not to be genotoxic .

4. Plasticizer for Polyvinyl Chlorides

- Application Summary: MEHP is used as a plasticizer for polyvinyl chlorides .

- Results: MEHP has been found not to be genotoxic .

5. Food Packaging and Medical Devices

- Application Summary: Di-2-ethylhexyl terephthalate (DEHTP), a structural isomer of MEHP, is used in food packaging and medical devices .

- Results: DEHTP is a potential replacement for DEHP and other ortho-phthalate plasticizers .

6. Chemical Structure Analysis

- Application Summary: MEHP is often used in chemical structure analysis due to its unique molecular formula and structure .

- Results: The molecular formula of MEHP is C16H22O4, and its average mass is 278.344 Da .

7. Exposure Study in Pregnant Women

- Application Summary: This study aimed to understand the exposure of pregnant women to phthalates, including MEHP, and its potential impacts on health .

- Methods: The researchers measured 15 phthalate, two di(2-ethylhexyl)terephthalate (DEHTP), and two di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH) urinary metabolites, collected up to three times during pregnancy from 994 women in Northern Puerto Rico (2011–2017) .

- Results: The study found that exposure to some phthalates may be decreasing, while the geometric mean of DEHTP metabolites (molecular sum) increased threefold between 2014 and 2017 .

Safety And Hazards

Orientations Futures

The use of IV bags manufactured in Lebanon could pose a significant risk in hospitalized patients, especially infants in neonatal care due to the presence of Mono(2-ethylhexyl) terephthalate. Therefore, Lebanon, as well as other countries, should start imposing laws that restrict the use of phthalates in medical IV bags and substitute them with less toxic plasticizers .

Propriétés

IUPAC Name |

4-(2-ethylhexoxycarbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-3-5-6-12(4-2)11-20-16(19)14-9-7-13(8-10-14)15(17)18/h7-10,12H,3-6,11H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRUJAEJKCNCOGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80935240 | |

| Record name | 4-{[(2-Ethylhexyl)oxy]carbonyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80935240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mono(2-ethylhexyl) terephthalate | |

CAS RN |

155603-50-2 | |

| Record name | Mono(2-ethylhexyl) terephthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155603502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{[(2-Ethylhexyl)oxy]carbonyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80935240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONO(2-ETHYLHEXYL) TEREPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRK5E97B18 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B48296.png)

![2-[4-(Boc-amino)-3-pyridyl]ethanol](/img/structure/B48303.png)